3-{[3-(Ethylamino)propyl]amino}-1-propanol
Overview
Description
3-{[3-(Ethylamino)propyl]amino}-1-propanol is an organic compound that belongs to the class of alkanolamines. This compound features both amine and alcohol functional groups, making it versatile for various chemical reactions and applications. It is often used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method to synthesize 3-{[3-(Ethylamino)propyl]amino}-1-propanol involves the reductive amination of 3-(ethylamino)propylamine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product.
Alkylation of Amines: Another method involves the alkylation of 3-aminopropanol with 3-(ethylamino)propyl chloride. This reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 3-{[3-(Ethylamino)propyl]amino}-1-propanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amine groups to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride, forming compounds like 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, room temperature to moderate heating.
Major Products Formed
Oxidation: 3-{[3-(Ethylamino)propyl]amino}propanal, 3-{[3-(Ethylamino)propyl]amino}propanoic acid.
Reduction: Secondary and tertiary amines.
Substitution: 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
Scientific Research Applications
3-{[3-(Ethylamino)propyl]amino}-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the development of novel biochemical assays.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-{[3-(Ethylamino)propyl]amino}-1-propanol exerts its effects depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and ionic interactions, facilitating its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: Lacks the ethylamino group, making it less versatile in certain synthetic applications.
3-(Dimethylamino)-1-propanol: Contains a dimethylamino group instead of an ethylamino group, which can alter its reactivity and applications.
3-(Methylamino)-1-propanol: Similar structure but with a methylamino group, affecting its chemical properties and uses.
Uniqueness
3-{[3-(Ethylamino)propyl]amino}-1-propanol is unique due to the presence of both ethylamino and propanol groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and in applications requiring specific solubility characteristics.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-(ethylamino)propylamino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-2-9-5-3-6-10-7-4-8-11/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKDWHKVINLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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